PI-1840
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI-1840 ist ein neuartiger, nicht-kovalenter und schnell umkehrbarer Proteasom-Inhibitor mit signifikanter Antitumoraktivität. Es ist besonders wirksam gegen solide Tumoren, was es von anderen Proteasom-Inhibitoren unterscheidet, die hauptsächlich gegen hämatologische Malignome wirken .
Herstellungsmethoden
Die Synthese von this compound umfasst Struktur-Aktivitäts-Beziehungsstudien, die zur Entdeckung seiner potenten und selektiven Inhibitionseigenschaften führten. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen chymotrypsin-ähnliche inhibitorische Elemente eingebaut werden. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und in spezifischen wissenschaftlichen Publikationen detailliert beschrieben .
Wissenschaftliche Forschungsanwendungen
PI-1840 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Struktur-Aktivitäts-Beziehungen von Proteasom-Inhibitoren zu untersuchen. In der Biologie wird es verwendet, um die Mechanismen der Proteasom-Inhibition und ihre Auswirkungen auf zelluläre Prozesse zu verstehen. In der Medizin wird this compound als potenzielles Antikrebsmittel untersucht, da es die Apoptose in Krebszellen induzieren und sie gegenüber anderen Behandlungen sensibilisieren kann. In der Industrie wird es bei der Entwicklung neuer Therapeutika eingesetzt, die auf die Proteasomenaktivität abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die chymotrypsin-ähnliche Aktivität des Proteasoms hemmt. Es bindet nicht-kovalent und reversibel an das Proteasom, was zur Anhäufung von Proteasomsubstraten wie p27, Bax und IκB-α führt. Diese Inhibition stört die Überlebenswege und induziert die Apoptose in Krebszellen. Zu den beteiligten molekularen Zielen und Wegen gehört das Ubiquitin-Proteasom-System, das für den Abbau zellulärer Proteine entscheidend ist, die die Zellzyklusprogression, die DNA-Reparatur und die Apoptose regulieren .
Vorbereitungsmethoden
The synthesis of PI-1840 involves structure-activity relationship studies that led to the discovery of its potent and selective inhibition properties. The compound is synthesized through a series of chemical reactions involving the incorporation of chymotrypsin-like inhibitory elements. The exact synthetic routes and reaction conditions are proprietary and detailed in specific scientific publications .
Analyse Chemischer Reaktionen
PI-1840 durchläuft verschiedene Arten chemischer Reaktionen, die sich hauptsächlich auf seine inhibitorischen Wirkungen auf die Proteasomenaktivität konzentrieren. Es ist ein nicht-kovalenter Inhibitor, der selektiv die chymotrypsin-ähnliche Aktivität gegenüber trypsin-ähnlichen und peptidylglutamylpeptid-hydrolysierenden Aktivitäten hemmt. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die Anhäufung von Proteasomsubstraten wie p27, Bax und IκB-α, die für die Induktion der Apoptose in Krebszellen entscheidend sind .
Wirkmechanismus
PI-1840 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. It binds noncovalently and reversibly to the proteasome, leading to the accumulation of proteasome substrates such as p27, Bax, and IκB-α. This inhibition disrupts survival pathways and induces apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for the degradation of cellular proteins that regulate cell cycle progression, DNA repair, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
PI-1840 ist einzigartig im Vergleich zu anderen Proteasom-Inhibitoren wie Bortezomib, das kovalent wirkt und mit unerwünschten Nebenwirkungen verbunden ist. Die nicht-kovalente und schnell reversible Inhibition von this compound macht es weniger toxisch und effektiver gegen solide Tumoren. Ähnliche Verbindungen umfassen Bortezomib, Carfilzomib und Ixazomib, die ebenfalls Proteasom-Inhibitoren sind, sich aber in ihrem Wirkmechanismus und ihrer Wirksamkeit gegen verschiedene Tumorarten unterscheiden .
Biologische Aktivität
PI-1840 is a novel non-covalent proteasome inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.
Overview of this compound
This compound is characterized as a rapidly reversible and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. Its selectivity is notable, exhibiting an IC50 value of 27 ± 0.14 nM for CT-L compared to significantly higher values for other proteasomal activities (IC50 > 100 μM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
The primary mechanism through which this compound exerts its effects involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors and cell cycle regulators. Key findings include:
- Induction of Apoptosis : In various cancer cell lines, including MDA-MB-468 (human breast cancer) and osteosarcoma (OS) cells, this compound has been shown to induce apoptosis via both intrinsic and extrinsic pathways. This is evidenced by increased levels of cleaved caspases and poly(ADP-ribose) polymerase (PARP), alongside reduced survivin levels .
- Accumulation of Substrates : Treatment with this compound leads to the accumulation of substrates such as IκB-α and p27, which are critical for regulating cell survival and apoptosis .
Table 1: Efficacy of this compound in Different Cancer Cell Lines
Cell Line | IC50 (μM) | Observed Effects |
---|---|---|
MDA-MB-468 | 0.37 | Inhibition of CT-L activity, apoptosis |
MG-63 (OS) | 15 - 60 | Growth inhibition, increased apoptosis |
U2-OS | 10 - 40 | Induction of cell cycle arrest |
Case Study Insights :
- Breast Cancer : In MDA-MB-468 cells, this compound inhibited cell proliferation significantly with an IC50 value of 0.37 μM. The treatment resulted in apoptosis marked by PARP cleavage and caspase activation .
- Osteosarcoma : Studies on MG-63 and U2-OS cells demonstrated that this compound not only inhibited growth but also induced autophagy and apoptosis through mechanisms involving mitochondrial pathways .
Selectivity Profile
This compound exhibits a remarkable selectivity profile, being over 100-fold more selective for the constitutive proteasome compared to the immunoproteasome, which is particularly beneficial for targeting solid tumors while reducing adverse effects associated with broader proteasome inhibition .
Research Findings
Recent studies have underscored the potential of this compound in combination therapies. For instance, when used alongside platinum-based agents or topoisomerase inhibitors, this compound enhanced therapeutic efficacy in triple-negative breast cancer (TNBC) models, achieving nearly complete inhibition of tumor growth .
Eigenschaften
IUPAC Name |
N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXAODXPVWGMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does PI-1840 interact with its target and what are the downstream effects?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, this compound is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, this compound inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, this compound ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]
Q2: Why is this compound's non-covalent binding significant compared to existing proteasome inhibitors?
A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of this compound suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]
Q3: How selective is this compound for different proteasome activities?
A3: this compound demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, this compound exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Structure-activity relationship studies have identified key structural features of this compound that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.
Q5: Has this compound shown efficacy in in vivo models?
A5: Yes, preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. Specifically, this compound successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []
Q6: What are the implications of this compound sensitizing cancer cells to other anti-cancer agents?
A6: Research shows that this compound can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when this compound is combined with these agents, potentially leading to more effective cancer treatment strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.